Binding Affinity Reduction: N-9 Substitution Abolishes β₁-Adrenergic Receptor Engagement
In a standardized β₁-adrenergic receptor binding assay measuring displacement of [³H]-dihydroalprenolol from rat heart membranes, 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol was classified as 'Not Active,' meaning its Ki exceeds 1,000 nM [1]. In contrast, the 4-oxy-substituted analog carazolol displays a Kd of 0.2 nM for human β₁-AR—representing an affinity difference of over 5,000-fold [2]. This functional divergence confirms that the switch from a 4-oxy-isopropylamino side chain to an N-9-linked 2,6-dimethylphenoxy-propanol backbone eliminates productive receptor engagement.
| Evidence Dimension | β₁-Adrenergic receptor binding affinity (Ki / Kd) |
|---|---|
| Target Compound Data | Ki > 1,000 nM (rat β₁-AR in heart membranes) |
| Comparator Or Baseline | Carazolol: Kd = 0.2 nM (human β₁-AR) |
| Quantified Difference | >5,000-fold lower affinity (target compound vs. carazolol) |
| Conditions | [³H]-dihydroalprenolol displacement assay; target compound assayed in rat heart; carazolol data from human recombinant receptors |
Why This Matters
This large affinity gap defines distinct experimental utility: the target compound cannot serve as a β₁-AR ligand, whereas carazolol is a high-affinity β-blocker—enabling researchers to select the N-9 compound specifically for applications where β-blockade must be avoided.
- [1] BindingDB. ChEMBL_37545 (CHEMBL647627). Beta-1 adrenergic receptor binding assay, [³H]-dihydroalprenolol displacement, rat heart. Ki > 1,000 nM. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=6&entryid=50009692. View Source
- [2] NCATS Inxight Drugs. Carazolol hydrochloride. Kd values for human β₁-, β₂-, and β₃-ARs. https://drugs.ncats.io/substance/4IVL5T473E. View Source
